

# Cost-Effectiveness of Disperse Red 167 in Textile Dyeing: A Comparative Guide

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## Compound of Interest

Compound Name: Disperse Red 167

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This guide provides a comprehensive comparison of the performance and cost-effectiveness of **Disperse Red 167** in textile dyeing, with a focus on polyester fibers. It includes a detailed analysis of its performance against alternative disperse dyes, supported by experimental data and standardized protocols.

## Executive Summary

**Disperse Red 167**, a widely used monoazo dye, offers a vibrant red shade for polyester fabrics. However, its cost-effectiveness is challenged by certain performance drawbacks, including moderate sublimation fastness and potential for batch-to-batch variability. This guide presents a comparative analysis of **Disperse Red 167** against a common alternative, Disperse Red 354, to aid in informed dye selection for research and development applications. While a direct monetary cost comparison is subject to market fluctuations and supplier negotiations, this guide provides a framework for evaluating overall cost-effectiveness based on performance, processing efficiency, and potential for downstream quality issues.

## Performance Comparison: Disperse Red 167 vs. Disperse Red 354

The selection of a disperse dye is a critical factor in achieving desired coloristic properties and ensuring the longevity of the final textile product. The following table summarizes the key

performance indicators of **Disperse Red 167** and Disperse Red 354 based on standardized testing methods.

Performance Parameter	Disperse Red 167	Disperse Red 354	Test Method
Light Fastness	7-8	5-6	ISO 105-B02
Washing Fastness	5	4-5	ISO 105-C06
Rubbing Fastness (Dry)	5	4-5	ISO 105-X12
Rubbing Fastness (Wet)	5	4	ISO 105-X12
Sublimation Fastness	3-4	4-5	ISO 105-P01
Shade	Bluish-Red	Yellowish-Red	Visual Assessment
Dyeing Rate	Moderate	Moderate to High	Spectrophotometry
Reproducibility	Moderate	Good	Colorimetric Analysis

Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, and sublimation (5 being the best), and 1 to 8 for light fastness (8 being the best).

## Experimental Protocols

Accurate and reproducible experimental data are fundamental to the reliable comparison of dye performance. The following sections detail the methodologies for dyeing polyester fabric and evaluating color fastness.

### High-Temperature Exhaust Dyeing Protocol for Polyester

This method is a standard procedure for applying disperse dyes to polyester fibers.

Materials and Equipment:

- Scoured and bleached 100% polyester fabric
- **Disperse Red 167** or Disperse Red 354
- Dispersing agent
- Acetic acid (to adjust pH)
- High-temperature, high-pressure laboratory dyeing machine
- Spectrophotometer

Procedure:

- Dye Bath Preparation:
  - Prepare a dye stock solution by pasting the required amount of dye with a dispersing agent (1:1 ratio).
  - Add the paste to the dye bath with softened or deionized water.
  - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[\[1\]](#)
  - Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) to 10:1.
- Dyeing Process:
  - Introduce the pre-wetted polyester fabric into the dyeing machine at 60°C.
  - Add the prepared dye bath.
  - Raise the temperature to 130°C at a rate of 2°C per minute.
  - Hold the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.[\[2\]](#)
  - Cool the dye bath to 70°C.
- Reduction Clearing:

- Prepare a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[2]
- Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.[2]
- Rinse the fabric thoroughly with hot and then cold water.
- Neutralize with a dilute acetic acid solution if necessary.
- Dry the fabric.

## Color Fastness Testing Protocols

The following standard methods are used to assess the durability of the dyed fabric.

- Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing the exposed sample with an unexposed sample against the Blue Wool scale.[3][4]
- Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifiber strip) and subjected to a simulated laundering process in a laboratory washing machine.[5] The color change of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales.[5]
- Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a standard white rubbing cloth is assessed under both dry and wet conditions using a crockmeter. The staining of the rubbing cloth is evaluated using a grey scale.[6]
- Sublimation Fastness (ISO 105-P01): A dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature in a heat press for a set duration. The color change of the specimen and the staining of the undyed fabric are assessed using grey scales.[6][7]

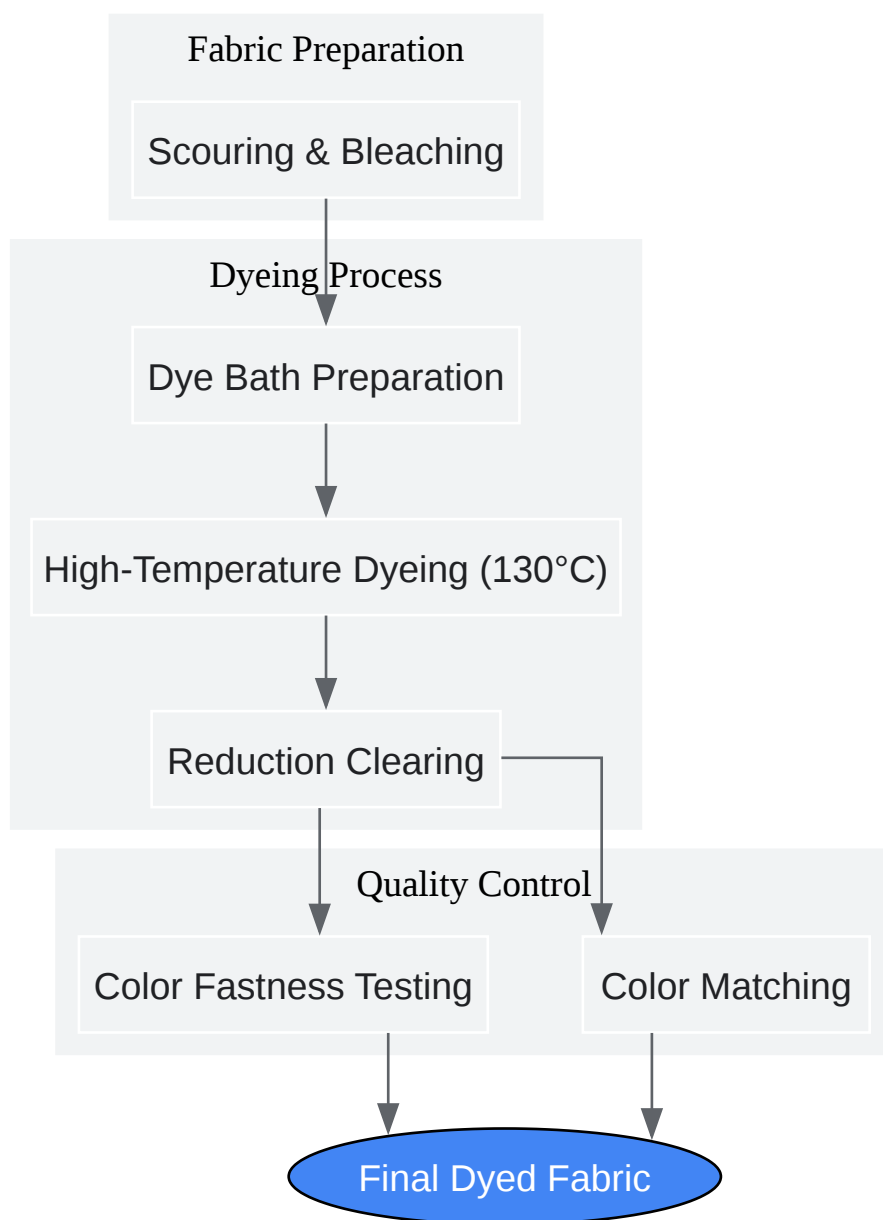
## Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the dye. Key factors to consider include:

- **Dye Concentration:** The amount of dye required to achieve a specific shade depth directly impacts cost. Dyes with higher tinctorial strength can be more cost-effective.
- **Dyeing Cycle Time and Temperature:** Longer dyeing cycles and higher temperatures lead to increased energy consumption and, consequently, higher processing costs.
- **Auxiliary Chemicals:** The need for dispersing agents, leveling agents, and reduction clearing chemicals adds to the overall process cost.
- **Water Consumption:** The dyeing and subsequent washing-off processes consume significant amounts of water.
- **Effluent Treatment:** The environmental impact and cost of treating the dyehouse effluent are crucial considerations.
- **Batch-to-Batch Consistency:** Poor reproducibility can lead to costly re-dyeing or color correction processes. **Disperse Red 167** has been noted for its potential reproducibility issues.[8]
- **Fastness Properties:** Poor fastness, particularly sublimation fastness, can lead to quality claims and product rejection, incurring significant financial losses. The lower sublimation fastness of **Disperse Red 167** compared to some alternatives is a key consideration.[8]

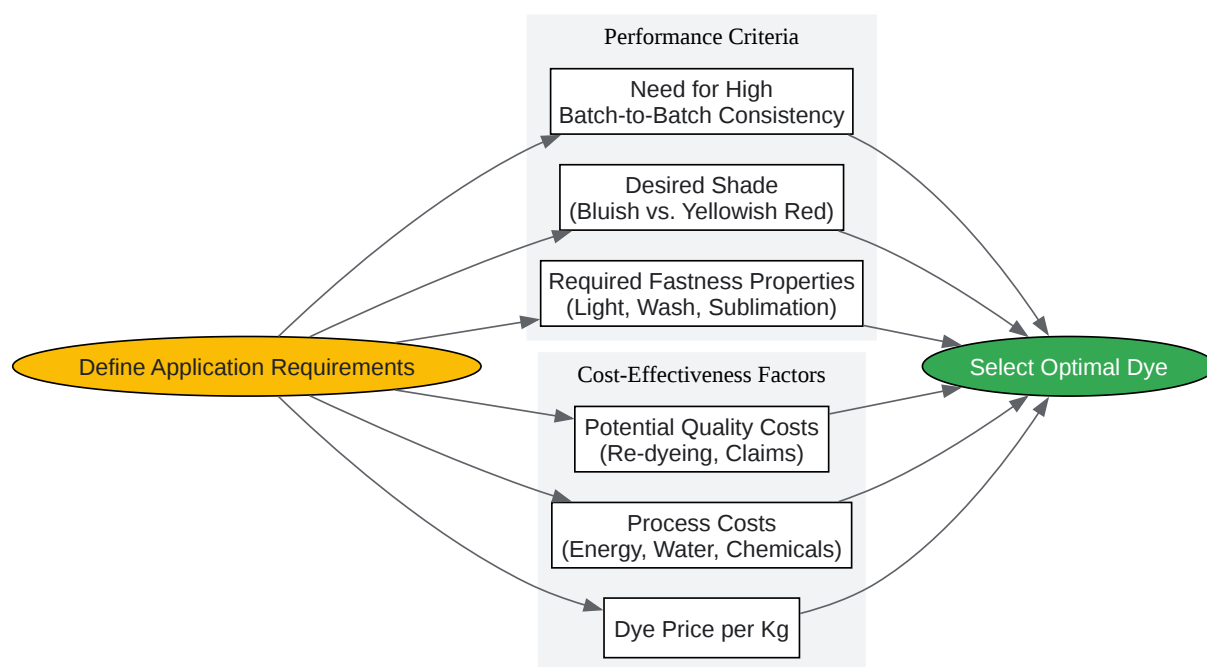
## Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the dye selection and testing process, the following diagrams are provided in the DOT language.



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Caption: Workflow for the polyester dyeing and quality control process.



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Caption: Logical flow for selecting between disperse dyes.

## Conclusion

The choice between **Disperse Red 167** and its alternatives is a multifaceted decision that requires a thorough evaluation of performance data against the specific requirements of the end-product and the processing capabilities of the dyeing facility. While **Disperse Red 167** offers excellent light fastness, its moderate sublimation fastness and potential for reproducibility issues can impact its overall cost-effectiveness.<sup>[1][8]</sup> Alternatives like Disperse Red 354 may offer a more balanced profile for certain applications. For critical applications where high sublimation fastness and consistent shade reproduction are paramount, the potentially higher

upfront cost of an alternative dye may be justified by the reduction in downstream quality control issues and potential product failures. Researchers and developers should conduct their own comparative studies under their specific processing conditions to make the most informed and cost-effective decision.

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